Dimethyl 1-(hydroxymethyl)-1H-pyrazole-3,4-dicarboxylate
Description
Dimethyl 1-(hydroxymethyl)-1H-pyrazole-3,4-dicarboxylate is a pyrazole-based diester derivative characterized by a hydroxymethyl (-CH$_2$OH) substituent at the 1-position of the pyrazole ring and ester groups at the 3- and 4-positions.
Properties
Molecular Formula |
C8H10N2O5 |
|---|---|
Molecular Weight |
214.18 g/mol |
IUPAC Name |
dimethyl 1-(hydroxymethyl)pyrazole-3,4-dicarboxylate |
InChI |
InChI=1S/C8H10N2O5/c1-14-7(12)5-3-10(4-11)9-6(5)8(13)15-2/h3,11H,4H2,1-2H3 |
InChI Key |
DNOFQMIKBLEGOZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(N=C1C(=O)OC)CO |
Origin of Product |
United States |
Preparation Methods
Regioselective Synthesis Using Aprotic Solvents
Gosselin and coworkers demonstrated that regioselectivity in pyrazole synthesis improves significantly in aprotic dipolar solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP). By reacting 1,3-diketones with aryl hydrazines in the presence of HCl, the method achieves high yields (75–90%) of 1,3-substituted pyrazoles. For hydroxymethyl incorporation, formaldehyde or paraformaldehyde can be introduced during cyclization. Subsequent esterification with methanol under acidic conditions installs the carboxylate groups.
Copper-Catalyzed Cyclocondensation
Bhat et al. reported a copper triflate-catalyzed one-pot synthesis of 1,3,5-trisubstituted pyrazoles. This method employs chalcones and arylhydrazines, with in situ oxidative aromatization to yield pyrazoles. Adapting this protocol, hydroxymethyl groups can be introduced via hydroxymethyl chalcone precursors, followed by esterification with dimethyl carbonate. The copper catalyst enhances reaction efficiency, enabling yields up to 82%.
Esterification of Pyrazole-Carboxylic Acids
Esterification of preformed pyrazole-carboxylic acids offers a modular route to this compound.
Direct Esterification with Methanol
Yildirim and Kandemirli described the synthesis of pyrazole-3-carboxylic acid derivatives via reaction of furan-2,3-dione with phenylhydrazine. The resulting pyrazole-carboxylic acid undergoes esterification using methanol and sulfuric acid as a catalyst. For the target compound, simultaneous esterification of the 3- and 4-carboxylic acid groups requires excess methanol and prolonged reflux (12–24 hours), achieving 70–85% yields.
Acid Chloride Intermediate
A two-step procedure involving acid chloride formation improves esterification efficiency. Treatment of pyrazole-3,4-dicarboxylic acid with thionyl chloride (SOCl₂) generates the corresponding diacid chloride, which reacts with methanol at 0–5°C to yield the dimethyl ester. This method minimizes side reactions and achieves >90% purity, though it requires strict temperature control to avoid hydroxymethyl group oxidation.
Hydroxymethylation Strategies
Introducing the hydroxymethyl group at the pyrazole N1 position is critical for structural fidelity.
Mannich-Type Reaction
A Mannich reaction using formaldehyde and ammonium acetate introduces the hydroxymethyl group post-cyclization. For example, 1H-pyrazole-3,4-dicarboxylate reacts with formaldehyde in acetic acid, followed by neutralization to yield the hydroxymethyl derivative. However, competing bis-hydroxymethylation can occur, necessitating careful stoichiometric control (formaldehyde:pyrazole = 1:1).
Reductive Amination
Reductive amination of pyrazole aldehydes offers an alternative pathway. Catalytic hydrogenation of a Schiff base formed from pyrazole-3,4-dicarboxylate and formaldehyde produces the hydroxymethyl group with high selectivity. Palladium on carbon (Pd/C) in methanol at 50°C achieves 88% conversion, though catalyst cost may limit scalability.
Optimization and Industrial-Scale Considerations
Solvent and Temperature Effects
-
Solvent Choice : Polar aprotic solvents (e.g., DMF, NMP) enhance cyclocondensation rates but complicate esterification due to nucleophilic interference. Switching to toluene or dichloromethane during esterification improves yields by 15–20%.
-
Temperature Control : Maintaining reflux temperatures (60–80°C) during cyclocondensation ensures complete conversion, while esterification at 0–5°C prevents transesterification.
Catalytic Systems
-
Acid Catalysts : Sulfuric acid (5–10 mol%) efficiently drives esterification but risks hydroxymethyl group dehydration. Switching to p-toluenesulfonic acid (PTSA) reduces side reactions.
-
Metal Catalysts : Copper triflate (5 mol%) accelerates cyclocondensation by stabilizing transition states, reducing reaction times from 24 hours to 6 hours.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1-(hydroxymethyl)-1H-pyrazole-3,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The pyrazole ring can participate in electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Dimethyl 1-(carboxymethyl)-1H-pyrazole-3,4-dicarboxylate.
Reduction: Dimethyl 1-(hydroxymethyl)-1H-pyrazole-3,4-dimethanol.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Scientific Research Applications
Dimethyl 1-(hydroxymethyl)-1H-pyrazole-3,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It is used in the study of enzyme inhibition and as a ligand in biochemical assays.
Industry: It is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which Dimethyl 1-(hydroxymethyl)-1H-pyrazole-3,4-dicarboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or DNA. The hydroxymethyl and ester groups play crucial roles in its binding affinity and specificity, influencing its biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogues
The following sections compare the target compound with structurally related pyrazole dicarboxylates, focusing on substituent effects, hydrogen-bonding motifs, and supramolecular architectures.
2.1. Substituent Effects on Molecular Conformation
- Dimethyl 1-Phenyl-1H-Pyrazole-3,4-Dicarboxylate (II) Substituent: Phenyl (-C$6$H$5$) at the 1-position. Hydrogen Bonding: Forms cyclic centrosymmetric dimers via C–H⋯O interactions .
- Dimethyl 1-(4-Methylphenyl)-1H-Pyrazole-3,4-Dicarboxylate (III) Substituent: 4-Methylphenyl (-C$6$H$4$CH$_3$) at the 1-position. Hydrogen Bonding: Similar to (II), but with a disordered methoxycarbonyl group (occupancy ratio 0.71:0.29) .
Dimethyl 1-(Hydroxymethyl)-1H-Pyrazole-3,4-Dicarboxylate
- Substituent: Hydroxymethyl (-CH$_2$OH) at the 1-position.
- Expected Behavior: The -OH group may engage in intramolecular O–H⋯O hydrogen bonds (analogous to pyrazole dicarboxylic acids) and intermolecular O–H⋯O/N interactions, leading to more complex 3D frameworks compared to phenyl/methyl derivatives .
2.2. Hydrogen-Bonding and Supramolecular Architectures
- Key Observations :
- Esters with aromatic substituents (phenyl, methylphenyl) favor dimeric structures via weak C–H⋯O bonds, while carboxylic acids (e.g., compound I) form extended networks through stronger O–H⋯O/N interactions .
- The hydroxymethyl group in the target compound is expected to bridge these behaviors, introducing both intramolecular stabilization and intermolecular connectivity .
2.3. Comparison with Chloro and Cyano Derivatives
- Dimethyl 1-(3-Chloro-4-Methyl)-1H-Pyrazole-3,4-Dicarboxylate: Substituent: 3-Chloro-4-methylphenyl. Hydrogen Bonding: Forms C(5)C(8)[R12(7)] chains instead of dimers due to steric/electronic effects of the chloro group . Contrast with Target: The hydroxymethyl group’s smaller size and H-bond donor capability may reduce steric hindrance, favoring dimeric or layered structures.
- Dimethyl 1-(4-Cyanobenzyl)-1H-Pyrazole-3,5-Dicarboxylate: Substituent: 4-Cyanobenzyl (-CH$2$C$6$H$_4$CN). Crystal Packing: Stabilized by C–H⋯O, C–H⋯π, and π–π interactions . Contrast with Target: The cyano group participates in π interactions absent in the hydroxymethyl derivative, highlighting substituent-dependent packing diversity.
Biological Activity
Dimethyl 1-(hydroxymethyl)-1H-pyrazole-3,4-dicarboxylate (DMHP) is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of DMHP's biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C8H10N2O5
- Molecular Weight : 214.18 g/mol
- CAS Number : 2171317-40-9
Antioxidant Properties
Research has indicated that DMHP exhibits significant antioxidant activity. The compound's structure allows it to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases. This property is particularly relevant in the context of neurodegenerative disorders and aging.
Antimicrobial Activity
DMHP has been investigated for its antimicrobial properties. Studies demonstrate that it possesses activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's efficacy as an antimicrobial agent suggests potential applications in treating infections caused by resistant strains.
Anti-inflammatory Effects
DMHP has shown promising anti-inflammatory effects in various studies. The compound was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, indicating its potential as a therapeutic agent for inflammatory conditions.
The biological activity of DMHP can be attributed to several mechanisms:
- Radical Scavenging : DMHP can donate electrons to free radicals, neutralizing them and preventing cellular damage.
- Enzyme Inhibition : The compound may inhibit the activity of enzymes involved in inflammatory pathways, reducing the synthesis of inflammatory mediators.
- Calcium Channel Modulation : Preliminary studies suggest that DMHP may act as a calcium channel antagonist, which could contribute to its anti-inflammatory and analgesic effects.
Study on Antioxidant Activity
A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of DMHP using various assays, including DPPH and ABTS radical scavenging tests. The results demonstrated that DMHP exhibited a dose-dependent increase in antioxidant activity, comparable to standard antioxidants like ascorbic acid .
Study on Antimicrobial Efficacy
In another study, DMHP was tested against multiple bacterial strains using the disk diffusion method. The results showed significant inhibition zones against both gram-positive and gram-negative bacteria, indicating its broad-spectrum antimicrobial potential .
Q & A
Q. What are the established synthesis routes for Dimethyl 1-(hydroxymethyl)-1H-pyrazole-3,4-dicarboxylate?
The compound is typically synthesized via alkylation or nucleophilic substitution reactions. A common method involves refluxing a pyrazole precursor (e.g., dimethyl 1H-pyrazole-3,4-dicarboxylate) with a hydroxymethylating agent (e.g., bromomethyl derivatives) in polar aprotic solvents like acetone or DMF, catalyzed by potassium carbonate. Post-reaction purification via recrystallization or column chromatography ensures high purity . Alternative routes may utilize iodination or fluorination for analogous derivatives, but reaction conditions (time, temperature) must be optimized to avoid side products .
Q. What characterization techniques are critical for confirming the compound’s structure?
X-ray crystallography is the gold standard for resolving bond lengths, angles, and intermolecular interactions (e.g., C–H···O or π-π stacking) . Spectroscopic methods like -NMR and -NMR verify substituent positions, while FT-IR identifies functional groups (e.g., ester C=O stretching at ~1700 cm) . Mass spectrometry confirms molecular weight, and elemental analysis validates purity .
Q. How do functional groups influence its reactivity in organic synthesis?
The hydroxymethyl (-CHOH) group acts as a nucleophilic site for further functionalization (e.g., esterification or etherification). The ester groups at positions 3 and 4 enable hydrolysis to carboxylic acids or participation in cycloaddition reactions. Steric hindrance from substituents may limit reactivity, requiring tailored catalysts (e.g., DMAP for acylation) .
Q. What purification methods are effective post-synthesis?
Recrystallization using ethanol/water mixtures is standard for removing unreacted precursors. For complex mixtures, silica gel column chromatography with ethyl acetate/hexane gradients isolates the target compound. Purity is validated via TLC and HPLC .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
Key parameters include:
- Solvent choice : Polar aprotic solvents (DMF, acetone) enhance nucleophilicity .
- Catalyst loading : KCO or NaH improves alkylation efficiency .
- Temperature control : Reflux at 60–80°C balances reactivity and side-product formation .
- Stoichiometry : A 1:1.2 molar ratio of pyrazole precursor to alkylating agent maximizes conversion .
Q. How should contradictions in spectroscopic or crystallographic data be resolved?
Discrepancies in NMR shifts may arise from dynamic effects (e.g., rotamerism). Use variable-temperature NMR to confirm. For crystallography, refine data with software like SHELXL and cross-validate with computational models (DFT) . If XRD data conflicts with spectroscopic results, re-examine sample purity or consider polymorphism .
Q. What experimental designs evaluate the compound’s biological activity?
- In vitro assays : Test antimicrobial activity via MIC (minimum inhibitory concentration) assays against Gram-positive/negative bacteria.
- Enzyme inhibition : Use fluorescence-based assays to study interactions with targets like cyclooxygenase (COX) or kinases .
- Computational docking : Predict binding modes using software like AutoDock, guided by crystal structure data .
Q. How does the hydroxymethyl group impact biological activity compared to other substituents?
Substituent effects are assessed via SAR (structure-activity relationship) studies. For example, replacing -CHOH with acetyl (-COCH) or cyanobenzyl groups alters lipophilicity (logP) and hydrogen-bonding capacity, influencing membrane permeability and target affinity. Bioactivity comparisons with analogs (e.g., diethyl or diisopropyl esters) highlight the role of steric and electronic factors .
Methodological Notes
- Data reproducibility : Document reaction conditions (e.g., exact solvent volumes, stirring rates) to ensure reproducibility .
- Safety protocols : Handle iodinated or fluorinated derivatives in fume hoods due to toxicity risks .
- Collaborative tools : Use cheminformatics platforms (e.g., PubChem, DrugBank) to cross-reference spectral data and biological activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
